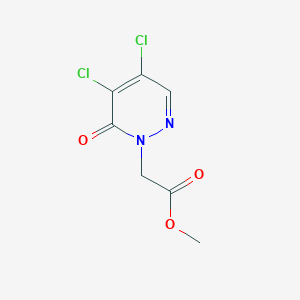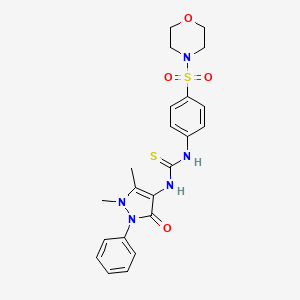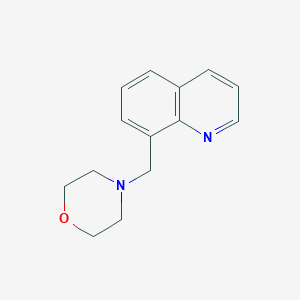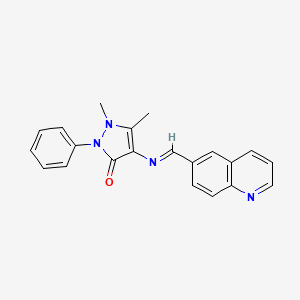
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate is a chemical compound that belongs to the class of pyridazines. It has been extensively studied for its potential use in scientific research due to its unique properties.
Wirkmechanismus
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate acts as a potent inhibitor of the c-Jun N-terminal kinase (JNK) enzyme. JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes such as apoptosis, inflammation, and stress response. The inhibition of JNK by this compound leads to the suppression of these cellular processes, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate has several advantages for lab experiments. It is a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) enzyme, which makes it an ideal tool for studying the role of JNK in various cellular processes. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for in vivo studies.
However, there are also limitations to the use of this compound in lab experiments. Its synthesis is a multi-step process that requires expertise in organic chemistry. Additionally, it has a short half-life in vivo, which may limit its effectiveness in certain studies.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate in scientific research. One potential direction is the development of more potent and selective JNK inhibitors for the treatment of various diseases. Additionally, this compound could be studied for its potential use in combination therapy with other drugs. Finally, further studies could be done to investigate the potential use of this compound in the treatment of specific diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Conclusion
This compound is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the c-Jun N-terminal kinase (JNK) enzyme and has been studied for its potential use in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. While there are limitations to its use in lab experiments, there are also several future directions for its use in scientific research.
Synthesemethoden
The synthesis of Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate is a multi-step process that involves the reaction of 4,5-dichloro-6-oxypyridazine-1-carboxylic acid with methanol and acetic anhydride. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate has been used in various scientific research studies due to its unique properties. It is a potent inhibitor of the enzyme, c-Jun N-terminal kinase (JNK), which plays a crucial role in various cellular processes such as apoptosis, inflammation, and stress response. Therefore, this compound has been studied for its potential use in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
methyl 2-(4,5-dichloro-6-oxopyridazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O3/c1-14-5(12)3-11-7(13)6(9)4(8)2-10-11/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGVZDVAYGBZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7464275.png)

![3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B7464303.png)

![5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7464319.png)


![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)

![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)